2-Amino-1-(2-bromo-3-fluorophenyl)ethanol
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Overview
Description
“2-Amino-1-(2-bromo-3-fluorophenyl)ethanol” is an organic compound . It’s a derivative of ethanol, where one of the hydrogen atoms in the ethyl group is replaced by an amino group, and the hydrogen atoms on the second carbon are replaced by a 2-bromo-3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an ethanol backbone, with an amino group (NH2) replacing one of the hydrogen atoms on the first carbon, and a 2-bromo-3-fluorophenyl group replacing the hydrogen atoms on the second carbon .Scientific Research Applications
Enantioselective Synthesis and Chiral Resolution
Compounds structurally related to 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol have been used in the enantioselective synthesis and chiral resolution of various organic molecules. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to its corresponding chiral alcohol demonstrates the use of microbial enzymes for producing enantiomerically pure compounds, which are crucial for the pharmaceutical industry (Patel et al., 2004). Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol by lipase-mediated processes highlights the significance of enzymatic methods in achieving high enantioselectivity for intermediates in adrenergic agent synthesis (Conde et al., 1998).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using derivatives of this compound illustrates the compound's utility in creating complex molecular structures. For example, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol as a precursor for various heterocyclic isoquinolines demonstrates its role in constructing pharmacologically relevant molecules (Kametani et al., 1970).
Fluorescence Studies and Sensing Applications
The structural analogs of this compound have been explored for their luminescence properties and potential sensing applications. Studies on N-aryl-2-aminoquinolines, synthesized from related chemical reactions, investigate the effect of substituents and solvent interactions on fluorescence, contributing to the development of new fluorescent materials and sensors (Hisham et al., 2019).
Medicinal Chemistry and Drug Development
Compounds related to this compound play a significant role in medicinal chemistry and drug development. The study of structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, for instance, provides insights into designing beta-adrenergic receptor modulators with potential therapeutic applications (Engelhardt, 1984).
Organic Synthesis and Catalysis
In organic synthesis, the application of related compounds for the synthesis of complex organic molecules is evident. The copper-catalyzed direct amination of ortho-functionalized haloarenes, utilizing similar compounds as intermediates, showcases advances in catalysis and synthetic methodology, paving the way for the efficient synthesis of aromatic amines (Zhao et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-(2-bromo-3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRPRTJKIOFVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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